2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-6-11(14-9(2)13-8)12-7-10-4-3-5-15-10/h3-6H,7H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFWTOBXVVFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2,6-dimethylpyrimidin-4-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine or thiophene derivatives depending on the reagents used.
Scientific Research Applications
2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Antifungal Activity
- Compound 2a (5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine): Exhibits EC₅₀ values of 0.16 mg/L against Puccinia sorghi and 1.14 mg/L against Erysiphe graminis, outperforming commercial fungicides like diflumetorim. However, its high rat toxicity limits therapeutic use .
- HNPC-A9229 (pyridin-2-yloxy derivative of 2a): Retains fungicidal potency (EC₅₀: 0.16–1.14 mg/L) with reduced mammalian toxicity, demonstrating the importance of substituent optimization .
Anticancer Activity
FASN Inhibition
Toxicity and Limitations
Biological Activity
2,6-Dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that combines pyrimidine and thiophene moieties, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, and a thiophen-2-ylmethyl group at the nitrogen position (N). The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and inflammation.
- Receptor Modulation : It has potential as a modulator of G-protein-coupled receptors (GPCRs), which are significant drug targets in pharmacology.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted the effectiveness of various heterocyclic compounds against common pathogens:
| Compound Name | MIC (μg/mL) | Pathogen Targeted |
|---|---|---|
| 3j | 3.125 | Staphylococcus aureus |
| 3m | 12.5 | Escherichia coli |
| Reference Drug | 0.25 | Isoniazid |
In vitro evaluations demonstrated that certain derivatives showed equal or superior activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of the compound has also been explored. A study on related compounds reported:
- Cytotoxicity : Some derivatives exhibited promising IC50 values against breast carcinoma cell lines (e.g., MCF-7), with values as low as 1.72 μg/mL.
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| 3p | 1.72 | MCF-7 |
| Reference | 4.8 | 5-Fluorouracil |
Molecular docking studies suggested favorable binding interactions with active site amino acids in targeted enzymes, further supporting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural composition, which combines both thiophene and pyrimidine rings. This combination may enhance its biological properties compared to other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2,6-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine | Cyclohexane derivative | Moderate antimicrobial |
| Thiophene derivatives | Various substitutions | Variable activity |
| Pyrimidine derivatives | Different functional groups | Anticancer potential |
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing 2,6-dimethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine?
The synthesis of structurally analogous pyrimidin-amines typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen at the pyrimidine C4 position with an amine (e.g., thiophen-2-ylmethylamine) under reflux in polar aprotic solvents like DMF or THF is common. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Reaction optimization may require temperature control (e.g., 80–100°C) and catalytic bases like K₂CO₃ to enhance nucleophilicity .
| Example Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Halogen displacement by amine | DMF, 80°C, 12h | 70–85% |
Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structure of this compound?
Key structural features are validated via:
- ¹H NMR : Methyl groups on pyrimidine (δ 2.3–2.6 ppm), thiophene protons (δ 6.8–7.2 ppm), and NH signals (δ ~9.3 ppm, exchangeable).
- ¹³C NMR : Pyrimidine carbons (δ 150–165 ppm), thiophene carbons (δ 120–140 ppm).
- IR : N-H stretching (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹). Crystallographic validation (e.g., via SHELX) resolves bond angles and packing interactions .
Advanced Research Questions
Q. How can computational tools (e.g., Mercury, DFT) predict intermolecular interactions in crystalline forms of this compound?
Software like Mercury analyzes hydrogen bonding (e.g., N-H⋯N) and π-π stacking using crystallographic data. For example, weak C-H⋯O/S interactions and dihedral angles between pyrimidine and thiophene rings (e.g., 12–86°) influence packing motifs. DFT calculations optimize geometry and electronic properties (e.g., HOMO/LUMO energies) for reactivity predictions .
Q. What strategies address discrepancies in biological activity data across different assay models?
Inconsistent activity (e.g., anti-cancer efficacy in vitro vs. in vivo) may arise from:
- Pharmacokinetic factors : Poor solubility or metabolic instability (use water-soluble derivatives via salt formation, e.g., HCl salts ).
- Model specificity : Orthotopic vs. subcutaneous tumor models (validate using multiple cell lines and genetic backgrounds ).
- Dose optimization : Compare IC₅₀ values with toxicity thresholds (e.g., AG488 showed lower systemic toxicity than docetaxel in murine models ).
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR analysis focuses on:
- Substituent effects : Electron-donating groups (e.g., -OCH₃) on the aryl ring enhance binding to RTK targets.
- Steric hindrance : Bulky substituents (e.g., naphthyl) may reduce solubility but improve target selectivity .
- Hybrid scaffolds : Combining pyrimidine with thiophene enhances dual-action mechanisms (e.g., anti-angiogenic and anti-microtubule effects ).
Methodological Challenges and Solutions
Q. How to resolve low yields during the final coupling step of the synthesis?
Low yields often result from:
- Incomplete substitution : Use excess amine (1.5–2 equiv) and longer reaction times.
- Side reactions : Protect reactive sites (e.g., NH₂) with Boc groups.
- Purification losses : Optimize chromatographic solvents (e.g., EtOAc/hexane gradients) .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2–3) and plasma.
- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C ).
- Circular dichroism : Detect conformational changes in chiral derivatives .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions?
Discrepancies arise from:
- Crystal packing forces : Weak interactions (e.g., C-H⋯π) not modeled in gas-phase DFT.
- Dynamic effects : Solvent molecules or temperature-induced lattice distortions. Validate predictions with high-resolution single-crystal XRD and refine using SHELXL .
Biological Activity Profiling
Q. How to design assays for evaluating dual-target inhibition (e.g., RTK and tubulin)?
- In vitro : Use kinase inhibition assays (e.g., EGFR, VEGFR2) and tubulin polymerization kits.
- In vivo : Orthotopic tumor models with immunohistochemical analysis of angiogenesis (CD31 staining) and apoptosis (TUNEL assay) .
- Mechanistic studies : Co-crystal structures or molecular docking (e.g., AutoDock Vina) identify binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
